

# An In-Depth Technical Guide to [Met5]-Enkephalin, amide TFA

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## Compound of Interest

Compound Name: [Met5]-Enkephalin, amide TFA

Cat. No.: B8085385

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## Abstract

**[Met5]-Enkephalin, amide TFA** is a synthetic, amidated pentapeptide and a potent agonist of the delta ( $\delta$ ) opioid receptor, with additional activity at the putative zeta ( $\zeta$ ) opioid receptor.<sup>[1][2][3][4]</sup> This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental data. Detailed protocols for relevant in vitro assays are provided to facilitate further research and drug development efforts.

## Core Chemical and Physical Properties

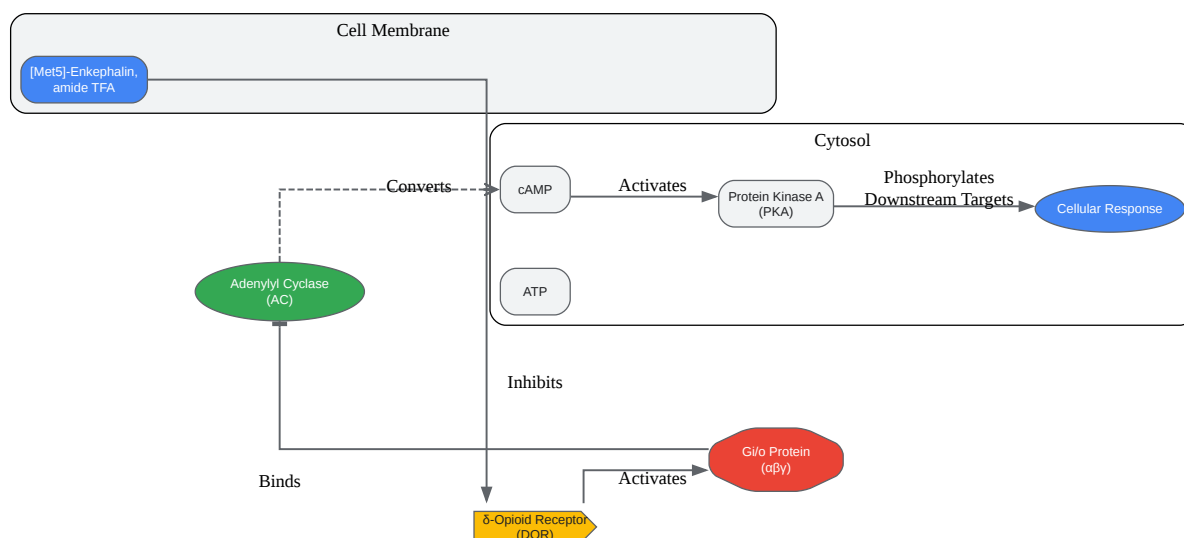
**[Met5]-Enkephalin, amide TFA** is the trifluoroacetate salt of the amidated form of Methionine-enkephalin. The amidation of the C-terminus enhances its stability and alters its receptor binding profile compared to the native peptide.

Property	Value	Reference
Molecular Formula	C29H37F3N6O8S	[2][5]
Molecular Weight	686.7 g/mol	[2][5]
Amino Acid Sequence	Tyr-Gly-Gly-Phe-Met-NH2	N/A
Appearance	White to off-white solid	N/A
Purity	≥98%	N/A
Solubility	Soluble in water	[6]

## Mechanism of Action and Signaling Pathways

**[Met5]-Enkephalin, amide TFA** primarily exerts its effects through the activation of  $\delta$ -opioid receptors, which are G-protein coupled receptors (GPCRs). [1][6][7] The binding of **[Met5]-Enkephalin, amide TFA** to the  $\delta$ -opioid receptor initiates a signaling cascade through the inhibitory G-protein, Gi/o. [7][8]

This activation leads to the dissociation of the G-protein into its G $\alpha$ i/o and G $\beta$ \gamma subunits. The G $\alpha$ i/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. [8] The reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately leading to the observed physiological effects.



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**Figure 1:** Simplified signaling pathway of [Met5]-Enkephalin, amide TFA.

## Quantitative Biological Data

The biological activity of [Met5]-Enkephalin, amide TFA has been quantified in various functional and binding assays.

Assay	Receptor	Species	Value	Unit	Reference
Inhibition of Nerve-Evoked Contractions (IC50)	$\delta$ -Opioid	Cat	2.2	nM	[1]
Radioligand Binding Affinity (Ki)	$\mu$ -Opioid	Monkey	>1000	nM	[9]
Radioligand Binding Affinity (Ki)	$\delta$ -Opioid	Monkey	1.4	nM	[9]
Radioligand Binding Affinity (Ki)	$\kappa$ -Opioid	Monkey	>1000	nM	[9]

Note: Ki values are for the closely related peptide DPDPE, a highly selective  $\delta$ -opioid agonist, and are indicative of the expected selectivity profile for [Met5]-Enkephalin, amide.

## Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of [Met5]-Enkephalin, amide TFA.

### Inhibition of Nerve-Evoked Contractions in Cat Distal Colon

This protocol describes the methodology to assess the inhibitory effect of [Met5]-Enkephalin, amide TFA on neurotransmission in the enteric nervous system.[10][11][12]

Experimental Workflow:

**Figure 2:** Workflow for the nerve-evoked contraction assay.

Methodology:

- **Tissue Preparation:** Humanely euthanize an adult cat and dissect the distal colon with the pelvic nerves attached.
- **Organ Bath Setup:** Mount a longitudinal muscle strip of the colon (approximately 2 cm in length) in a 10 mL organ bath containing Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl<sub>2</sub> 2.5, MgSO<sub>4</sub> 1.2, NaHCO<sub>3</sub> 25, KH<sub>2</sub>PO<sub>4</sub> 1.2, and glucose 11.1), maintained at 37°C and gassed with 95% O<sub>2</sub> and 5% CO<sub>2</sub>.
- **Electrical Stimulation:** Transmural electrical field stimulation is delivered via two platinum electrodes placed parallel to the tissue. Use square-wave pulses of 0.5 ms duration at a frequency of 5 Hz for 10 seconds every 2 minutes.
- **Drug Application:** After a stabilization period of at least 60 minutes with regular stimulation, add cumulative concentrations of **[Met5]-Enkephalin, amide TFA** to the organ bath.
- **Data Acquisition:** Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.
- **Data Analysis:** Express the inhibition of the contractile response as a percentage of the pre-drug control. Plot the percentage inhibition against the logarithm of the agonist concentration and fit the data to a sigmoidal curve to determine the IC<sub>50</sub> value.

## Glial Cell Proliferation Assay

This protocol details a method to evaluate the effect of **[Met5]-Enkephalin, amide TFA** on the proliferation of glial cells using a BrdU incorporation assay.[\[13\]](#)

### Methodology:

- **Cell Culture:** Plate primary mixed glial cells or a glial cell line (e.g., C6 glioma cells) in a 96-well plate at a density of  $5 \times 10^3$  cells per well and allow them to adhere overnight.
- **Drug Treatment:** Replace the culture medium with a fresh medium containing various concentrations of **[Met5]-Enkephalin, amide TFA** (e.g., 0.1 nM, 10 nM, 1  $\mu$ M).[\[1\]](#) Incubate for 48 hours.

- **BrdU Labeling:** Add 10  $\mu$ M BrdU to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.
- **Fixation and Denaturation:** Fix the cells with 4% paraformaldehyde, and then denature the DNA with 2 M HCl to expose the incorporated BrdU.
- **Immunostaining:** Incubate with an anti-BrdU primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength using a microplate reader.
- **Data Analysis:** Express the results as a percentage of the control (untreated cells) and determine the statistical significance of any observed reduction in cell proliferation.

## Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity ( $K_i$ ) of **[Met5]-Enkephalin, amide TFA** for opioid receptors.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Methodology:

- **Membrane Preparation:** Prepare cell membranes from cells stably expressing the opioid receptor of interest (e.g., CHO-DOR cells).
- **Assay Setup:** In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [ $^3$ H]-DPDPE for  $\delta$ -opioid receptors), and a range of concentrations of the unlabeled competitor, **[Met5]-Enkephalin, amide TFA**.
- **Incubation:** Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
- **Filtration:** Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
- **Scintillation Counting:** Measure the radioactivity retained on the filters using a liquid scintillation counter.

- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

## cAMP Functional Assay

This protocol outlines a method to measure the inhibition of adenylyl cyclase activity by **[Met5]-Enkephalin, amide TFA** in cells expressing  $\delta$ -opioid receptors.[18][19][20][21][22]

Methodology:

- Cell Culture: Plate cells expressing the  $\delta$ -opioid receptor (e.g., HEK293-DOR) in a 96-well plate and grow to confluency.
- Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Agonist Stimulation: Add various concentrations of **[Met5]-Enkephalin, amide TFA** to the cells, followed by a fixed concentration of an adenylyl cyclase activator (e.g., forskolin).
- Cell Lysis: Lyse the cells to release the intracellular cAMP.
- cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
- Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. Determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.

## Conclusion

**[Met5]-Enkephalin, amide TFA** is a valuable research tool for investigating the pharmacology of the  $\delta$ -opioid receptor. Its potency and selectivity make it a suitable candidate for studies on pain modulation, gastrointestinal motility, and neuroregulation.[6][8] The experimental protocols provided in this guide offer a robust framework for the characterization of this and other opioid peptides, facilitating the discovery and development of novel therapeutics. For research use only. Not for human or veterinary use.[3][23]

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